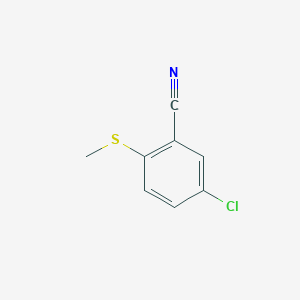
5-Chloro-2-(methylthio)benzonitrile
Description
5-Chloro-2-(methylthio)benzonitrile (C₈H₅ClNS) is a benzonitrile derivative substituted with a chlorine atom at the 5-position and a methylthio (-SCH₃) group at the 2-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nitrile group and the sulfur-containing substituent, which influence its reactivity and biological activity.
Properties
Molecular Formula |
C8H6ClNS |
|---|---|
Molecular Weight |
183.66 g/mol |
IUPAC Name |
5-chloro-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H6ClNS/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 |
InChI Key |
XXDMQVBJRAFVLT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The structural analogs of 5-Chloro-2-(methylthio)benzonitrile differ primarily in substituents, which impact electronic properties, steric effects, and intermolecular interactions. Key compounds include:
Table 1: Structural Comparison
- Substituent Effects :
- The methylthio group (-SCH₃) in the target compound is less polar than hydroxyl (-OH) but more lipophilic, enhancing membrane permeability compared to hydroxy analogs .
- Halogen substitution (Cl vs. Br) alters molecular weight and van der Waals interactions, affecting crystallinity and melting points .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
- Lipophilicity : The methylthio group contributes to higher LogD values compared to hydroxy derivatives, suggesting improved lipid solubility .
- Hydrogen Bonding : Hydroxy-substituted analogs (e.g., 5-Bromo-2-hydroxybenzonitrile) form intramolecular O–H⋯N bonds, stabilizing crystal structures and reducing solubility in apolar solvents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


